molecular formula C11H9N3O B14213362 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-1,2-dihydro-6H-indol-6-one CAS No. 827317-48-6

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-1,2-dihydro-6H-indol-6-one

Cat. No.: B14213362
CAS No.: 827317-48-6
M. Wt: 199.21 g/mol
InChI Key: QYYWWGUPPCQQLF-UHFFFAOYSA-N
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Description

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-1,2-dihydro-6H-indol-6-one is a heterocyclic compound that features both pyrazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-1,2-dihydro-6H-indol-6-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of an indole derivative with a pyrazole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-1,2-dihydro-6H-indol-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-1,2-dihydro-6H-indol-6-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-1,2-dihydro-6H-indol-6-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxylic acid
  • 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(propan-2-yl)-2H-indole-5-carboxamide

Uniqueness

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-1,2-dihydro-6H-indol-6-one is unique due to its specific structural features that combine both pyrazole and indole moieties. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

827317-48-6

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

2-(1H-pyrazol-5-yl)-1H-indol-6-ol

InChI

InChI=1S/C11H9N3O/c15-8-2-1-7-5-11(13-10(7)6-8)9-3-4-12-14-9/h1-6,13,15H,(H,12,14)

InChI Key

QYYWWGUPPCQQLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)NC(=C2)C3=CC=NN3

Origin of Product

United States

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